molecular formula C17H18Cl2N2O B2508281 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride CAS No. 1052511-35-9

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride

Cat. No.: B2508281
CAS No.: 1052511-35-9
M. Wt: 337.24
InChI Key: RCLBXJAIDLTALL-UHFFFAOYSA-N
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Description

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is a synthetic compound that belongs to the class of benzimidazole derivatives It is characterized by the presence of a benzimidazole ring attached to a butyl chain, which is further linked to a chlorophenoxy group

Biochemical Analysis

Biochemical Properties

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to imidazoline receptors, which are involved in the regulation of blood pressure and insulin secretion . The compound’s interaction with these receptors suggests potential therapeutic applications in treating hypertension and diabetes. Additionally, this compound may inhibit certain enzymes, such as monoamine oxidase, which is involved in the metabolism of neurotransmitters .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and apoptosis . Furthermore, this compound can alter the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation in certain conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as imidazoline receptors and enzymes, leading to their inhibition or activation . This binding can result in changes in gene expression and subsequent alterations in cellular function. For instance, the inhibition of monoamine oxidase by this compound can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat may lead to its degradation, resulting in reduced efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing blood pressure and improving insulin sensitivity . At higher doses, toxic or adverse effects may occur, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized by cytochrome P450 enzymes, which are responsible for its biotransformation and elimination . Additionally, this compound can affect metabolic flux and alter metabolite levels, potentially impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus . The distribution of this compound within tissues can influence its therapeutic efficacy and potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For instance, it has been observed to accumulate in the mitochondria, where it can influence mitochondrial function and energy production . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Attachment of the butyl chain: The benzimidazole core is then alkylated with a butyl halide in the presence of a base such as potassium carbonate.

    Introduction of the chlorophenoxy group: The final step involves the nucleophilic substitution of the butyl chain with 2-chlorophenol, facilitated by a suitable base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.

Major Products

    Oxidation: Oxidized derivatives of the benzimidazole ring.

    Reduction: Reduced forms of the benzimidazole ring or the chlorophenoxy group.

    Substitution: Substituted derivatives where the chlorine atom is replaced by other nucleophiles.

Scientific Research Applications

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(2-chlorophenoxy)butyl)imidazole: A structurally related compound with similar chemical properties.

    2-Butyl-4-chloro-5-(hydroxymethyl)imidazole: Another imidazole derivative with potential biological activities.

    1,4-Bis(imidazole)butane: A compound with a similar butane linkage but different functional groups.

Uniqueness

1-(4-(2-chlorophenoxy)butyl)-1H-benzo[d]imidazole hydrochloride is unique due to the presence of both the benzimidazole ring and the chlorophenoxy group, which confer specific chemical and biological properties

Properties

IUPAC Name

1-[4-(2-chlorophenoxy)butyl]benzimidazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O.ClH/c18-14-7-1-4-10-17(14)21-12-6-5-11-20-13-19-15-8-2-3-9-16(15)20;/h1-4,7-10,13H,5-6,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCLBXJAIDLTALL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCCCOC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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